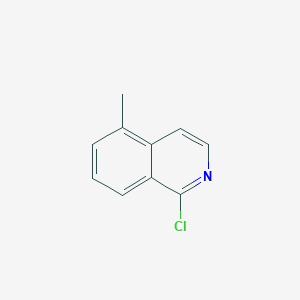

1-Chloro-5-methylisoquinoline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-5-methylisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN/c1-7-3-2-4-9-8(7)5-6-12-10(9)11/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPAPEFZCOKWLDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=CN=C(C2=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348828 | |

| Record name | 1-chloro-5-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24188-79-2 | |

| Record name | 1-chloro-5-methylisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloro-5-methylisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-5-methylisoquinoline (CAS 24188-79-2)

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals working with 1-Chloro-5-methylisoquinoline. It moves beyond a simple recitation of data to provide field-proven insights into its synthesis, reactivity, characterization, and safe handling, grounded in authoritative chemical principles.

Introduction and Strategic Importance

This compound, registered under CAS number 24188-79-2, is a halogenated heterocyclic compound.[1][2] While a seemingly simple molecule, it represents a strategically important building block in the lexicon of medicinal chemistry. The isoquinoline core is a well-established "privileged scaffold" found in numerous natural products and pharmacologically active molecules. The specific substitution pattern of this compound—a reactive chlorine atom at the C1 position and a methyl group on the benzene ring—offers a versatile platform for synthetic elaboration.

The true value of this reagent lies in its potential as a precursor for more complex molecules. It is primarily utilized as a synthetic intermediate for crafting isoquinoline-based drugs, which have shown potential as antitumor, antimicrobial, and anti-inflammatory agents.[3] The chlorine atom at the C1 position is not an inert bystander; it is an activated leaving group, primed for nucleophilic substitution. This reactivity allows chemists to introduce a wide array of functional groups, thereby generating diverse molecular libraries for screening and lead optimization in drug discovery programs.

Physicochemical & Computational Properties

A foundational understanding of a compound's physical and computational properties is critical for its effective use in experimental design, from selecting appropriate solvent systems to predicting its behavior in biological assays.

Core Identification and Physical Data

The fundamental properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 24188-79-2 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN | [1][2][3] |

| Molecular Weight | 177.63 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| Predicted Boiling Point | 308.6 ± 22.0 °C | [3] |

| Typical Purity | ≥97% | [1] |

Computed Properties for Drug Discovery

Computational descriptors help predict a molecule's pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).

| Descriptor | Value | Significance & Interpretation | Source(s) |

| XLogP3 / LogP | ~3.2 - 3.4 | Indicates moderate lipophilicity ("fat-loving" nature). This value is within the range often considered favorable for oral drug absorption and cell membrane permeability, according to Lipinski's Rule of Five. | [1][2] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | Represents the surface area of polar atoms. A low TPSA like this is strongly correlated with good cell membrane permeability and oral bioavailability. | [1] |

| Hydrogen Bond Acceptors | 1 (the ring Nitrogen) | The ability to accept hydrogen bonds is crucial for receptor-ligand interactions. | [1] |

| Hydrogen Bond Donors | 0 | The absence of donor groups influences its solubility and interaction profile. | [1] |

| Rotatable Bonds | 0 | The rigid structure reduces the entropic penalty upon binding to a target, which can be advantageous for binding affinity. | [1] |

Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted isoquinolines exist, the most direct and industrially relevant method for preparing 1-chloro-isoquinolines involves the chlorination of the corresponding isoquinolin-1-one precursor.

The Vilsmeier-Haack Analogy: Why POCl₃ is the Reagent of Choice

The conversion of 5-methylisoquinolin-1-one to this compound is typically achieved using phosphorus oxychloride (POCl₃).[4][5] This reagent is exceptionally effective for two primary reasons:

-

Chlorination: It is a potent source of electrophilic chlorine.

-

Dehydration: It acts as a powerful dehydrating agent, driving the reaction to completion.

The mechanism is analogous to the Vilsmeier-Haack reaction. The lactam oxygen of the isoquinolinone attacks the electrophilic phosphorus atom of POCl₃, initiating a cascade that ultimately replaces the C=O bond with a C-Cl bond, forming the aromatic isoquinoline ring system. Using POCl₃ often as both the reagent and the solvent ensures the reaction proceeds efficiently at reflux temperatures.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for analogous compounds and should be performed by trained chemists with appropriate safety precautions.[5]

-

Reaction Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a drying tube. Add 5-methylisoquinolin-1-one (1 equivalent) to the flask.

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10 equivalents, serving as solvent) to the flask.

-

Heating: Heat the reaction mixture to reflux (approximately 107 °C) and maintain for 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Slowly and carefully concentrate the mixture under reduced pressure to remove the excess POCl₃. The residue is then cautiously quenched by adding it to ice-cold saturated sodium bicarbonate (NaHCO₃) solution or a dilute base like 5N NaOH with vigorous stirring until the pH is neutral or slightly basic.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract three times with an organic solvent such as dichloromethane (CH₂Cl₂) or ethyl acetate.

-

Drying and Concentration: Combine the organic layers, wash with brine (saturated NaCl solution), and dry over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound is dominated by the reactivity of the C1-Cl bond.

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at the C1 position is highly susceptible to displacement by nucleophiles. This is because the electron-withdrawing nitrogen atom at the adjacent C2 position can effectively stabilize the negative charge of the intermediate (a Meisenheimer complex) formed during the reaction.

This predictable reactivity allows for the facile introduction of various functional groups, including:

-

Amines (R-NH₂): To form aminopyridines, a common core in kinase inhibitors.

-

Alcohols/Phenols (R-OH): To form ethers.

-

Thiols (R-SH): To form thioethers.

-

Organometallic reagents: For cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to form C-C or C-N bonds, further expanding molecular complexity.

SNAr Workflow Diagram

Caption: General scheme for functionalizing the isoquinoline core.

Analytical Characterization: A Self-Validating System

Confirming the identity and purity of the synthesized product is paramount. A combination of spectroscopic techniques provides a robust, self-validating system.

-

¹H NMR (Proton Nuclear Magnetic Resonance): This technique will confirm the proton environment. The expected spectrum for this compound in CDCl₃ would feature:

-

A singlet for the methyl (CH₃) protons around δ 2.5-2.7 ppm.

-

A series of multiplets in the aromatic region (δ 7.5-8.5 ppm) corresponding to the five protons on the isoquinoline ring system. The specific splitting patterns would confirm the substitution pattern.

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon skeleton. One would expect to see 10 distinct signals corresponding to the 10 carbon atoms in the molecule.

-

MS (Mass Spectrometry): Mass spectrometry confirms the molecular weight. For this compound, an Electron Impact (EI-MS) spectrum would show a molecular ion (M⁺) peak at m/z 177. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), a characteristic M+2 peak will be observed at m/z 179 with an intensity approximately one-third of the M⁺ peak, providing definitive evidence for the presence of a single chlorine atom.[6]

-

IR (Infrared Spectroscopy): While less definitive for overall structure, IR spectroscopy confirms the presence of key functional groups. The spectrum would be characterized by:

-

Aromatic C-H stretching peaks just above 3000 cm⁻¹.

-

Aliphatic C-H stretching from the methyl group just below 3000 cm⁻¹.

-

C=C and C=N aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.

-

Safety, Handling, and Storage

Proper handling is essential due to the hazardous nature of this compound.

GHS Hazard Classification

| Hazard Code | Statement | Class | Signal Word |

| H303 | May be harmful if swallowed | Acute Toxicity, Oral (Cat. 5) | Warning |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) | Warning |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) | Warning |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) | Warning |

| (Source: PubChem)[2] |

Safe Handling Protocol

-

Engineering Controls: Always handle this chemical in a certified chemical fume hood to avoid inhalation of dust or vapors.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including:

-

Nitrile gloves (double-gloving is recommended).

-

A properly buttoned lab coat.

-

Chemical safety goggles or a face shield.

-

-

Handling Practices: Avoid creating dust. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

-

Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin: Remove contaminated clothing and wash skin immediately with plenty of soap and water. Seek medical attention if irritation persists.

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

Storage

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.[1][7] Some suppliers note that the material may be air-sensitive, so storage under an inert atmosphere (e.g., Argon or Nitrogen) may be advisable for long-term stability.[7]

Conclusion

This compound is more than just a chemical entry in a catalog; it is a versatile and reactive tool for the discerning synthetic and medicinal chemist. Its well-defined physicochemical properties, predictable reactivity through SNAr chemistry, and straightforward synthesis make it an invaluable starting point for constructing novel molecular architectures. A thorough understanding of its properties, handling requirements, and synthetic potential, as outlined in this guide, is the first step toward leveraging this powerful building block in the pursuit of new therapeutic agents.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H8ClN | CID 640957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. 1-Chloro-4-Methylisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 6. PubChemLite - this compound (C10H8ClN) [pubchemlite.lcsb.uni.lu]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

- 8. fishersci.com [fishersci.com]

An In-depth Technical Guide to 1-Chloro-5-methylisoquinoline: Properties, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-5-methylisoquinoline is a halogenated aromatic heterocyclic compound that serves as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising an isoquinoline core with a reactive chlorine atom at the 1-position and a methyl group at the 5-position, make it a valuable intermediate for the synthesis of a diverse range of complex molecules. The isoquinoline scaffold itself is a privileged structure, found in numerous natural products and pharmaceuticals, exhibiting a wide spectrum of biological activities. The presence of the chloro-substituent provides a handle for various cross-coupling reactions, enabling the introduction of a wide array of functional groups and the construction of novel molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, its synthesis, reactivity, and its burgeoning role in the development of new therapeutic agents.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. These properties dictate its behavior in different solvent systems, its stability under various conditions, and the appropriate analytical techniques for its characterization.

Structure and Identification

The foundational identity of this compound is established by its unique identifiers and molecular characteristics.

| Property | Value | Source |

| CAS Number | 24188-79-2 | [1][2][3] |

| Molecular Formula | C₁₀H₈ClN | [1][2][4] |

| Molecular Weight | 177.63 g/mol | [1][2][4] |

| IUPAC Name | This compound | [1] |

| SMILES | CC1=CC=CC2=C1C=CN=C2Cl | [1][2] |

| InChIKey | DPAPEFZCOKWLDM-UHFFFAOYSA-N | [1] |

dot graph "this compound" { layout=neato; node [shape=none, image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=640957&t=l", imagescale=true, labelloc=b, label="this compound"]; }

Caption: 2D Structure of this compound.

Physical Properties

The physical state and solubility of a compound are critical parameters for its handling, storage, and application in chemical reactions.

| Property | Value | Notes | Source |

| Physical Form | Solid | Based on related compounds. | |

| Boiling Point | 308.6 ± 22.0 °C | This is a predicted value. | [4] |

| Storage | Store at 2-8°C | Recommended for maintaining stability. | [4] |

Spectroscopic Characterization

Spectroscopic data is essential for the unambiguous identification and purity assessment of this compound. Below is a summary of expected spectroscopic characteristics based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the isoquinoline core and a singlet for the methyl group. The chemical shifts and coupling constants of the aromatic protons provide valuable information about their substitution pattern.

-

¹³C NMR: A reference to a ¹³C NMR spectrum for this compound exists in the literature, indicating its availability for structural confirmation.[1]

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the C-H stretching of the aromatic and methyl groups, C=C and C=N stretching vibrations of the isoquinoline ring, and the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (177.63 g/mol ). The isotopic pattern of the molecular ion, with a characteristic M+2 peak approximately one-third the intensity of the M⁺ peak, will confirm the presence of a single chlorine atom.

Chemical Properties and Reactivity

The chemical reactivity of this compound is dominated by the presence of the chlorine atom at the electron-deficient C1 position of the isoquinoline ring. This makes it an excellent substrate for a variety of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.

dot graph Reactivity_Overview { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Key reaction pathways for this compound.

Palladium-Catalyzed Cross-Coupling Reactions

This compound is an ideal substrate for palladium-catalyzed cross-coupling reactions, which are cornerstone transformations in modern drug discovery for the formation of C-C and C-N bonds.

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between this compound and various organoboron reagents. This reaction is invaluable for the synthesis of biaryl and heteroaryl-aryl scaffolds.[5]

Experimental Protocol: Generalized Suzuki-Miyaura Coupling

Causality: The choice of a palladium catalyst and a suitable phosphine ligand is critical for the efficient oxidative addition of the palladium to the relatively unreactive C-Cl bond. A base is required to activate the boronic acid for the transmetalation step.

dot graph Suzuki_Workflow { rankdir=TB; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

}

Caption: Generalized workflow for the Suzuki-Miyaura coupling reaction.

-

Reaction Setup: In a dry reaction vessel under an inert atmosphere (e.g., argon), combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₃PO₄ or Cs₂CO₃, 2-3 equiv.).

-

Solvent and Catalyst Addition: Add an anhydrous, degassed solvent (e.g., dioxane or toluene). To this suspension, add the palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%) and a phosphine ligand (e.g., SPhos or XPhos, 1.1-1.2 equivalents relative to Pd).

-

Reaction: Heat the mixture to 80-120 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the synthesis of N-aryl and N-heteroaryl isoquinolines.[6][7] These motifs are prevalent in many biologically active compounds.

Experimental Protocol: Generalized Buchwald-Hartwig Amination

Causality: Similar to the Suzuki coupling, a palladium catalyst and a sterically demanding phosphine ligand are essential for the catalytic cycle. A strong, non-nucleophilic base is used to deprotonate the amine, facilitating its coordination to the palladium center.

-

Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-2.4 equivalents relative to palladium), and a strong base (e.g., NaOtBu or Cs₂CO₃, 1.2-2.0 equiv.) to an oven-dried reaction flask.

-

Reagent Addition: Add this compound (1.0 equiv.) and the desired primary or secondary amine (1.0-1.5 equiv.).

-

Solvent and Reaction: Add an anhydrous solvent (e.g., toluene or dioxane) to achieve a concentration of 0.1-0.5 M. Seal the vessel and heat to 80-110 °C with vigorous stirring.

-

Monitoring and Work-up: Monitor the reaction progress by TLC or LC-MS. After completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a key starting material for the synthesis of compounds with potential therapeutic applications. The isoquinoline core is a well-established pharmacophore, and the ability to functionalize it at the C1 position via the chloro substituent allows for the generation of diverse libraries of compounds for screening against various biological targets.

Kinase Inhibitors

Many kinase inhibitors feature a heterocyclic core that can bind to the ATP-binding site of the enzyme. The 1-aminoisoquinoline scaffold, readily accessible from this compound via Buchwald-Hartwig amination, is a common motif in the design of inhibitors for various kinases, such as c-Met.[8][9] The methyl group at the 5-position can provide additional steric and electronic interactions within the binding pocket, potentially enhancing potency and selectivity.

Other Therapeutic Areas

Derivatives of this compound have the potential to be explored for a range of other biological activities, including as antimicrobial and anti-inflammatory agents, owing to the broad bioactivity profile of the isoquinoline class of compounds.[4]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

GHS Hazard Statements: [1]

-

May be harmful if swallowed (H303)

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and vapors.

-

Avoid contact with skin and eyes.

-

In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated area.

Conclusion

This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable platform for the synthesis of a wide array of functionalized isoquinoline derivatives. As the demand for novel therapeutic agents continues to grow, the strategic use of such intermediates will undoubtedly play a crucial role in the discovery and development of the next generation of medicines. This guide serves as a foundational resource for researchers looking to harness the potential of this compound in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

PubChem. 1-Chloro-3-methylisoquinoline. National Center for Biotechnology Information. [Link]

-

The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of the Korean Chemical Society. [Link]

-

PrepChem. Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. [Link]

-

Thieme. Product Class 5: Isoquinolines. Science of Synthesis. [Link]

-

PubChem. Isoquinoline, 1-chloro-. National Center for Biotechnology Information. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

The Metabolomics Innovation Centre. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000883). Human Metabolome Database. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

Organic Syntheses. 1-methylisoquinoline. [Link]

-

University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

PubChemLite. This compound (C10H8ClN). [Link]

-

MySkinRecipes. This compound. [Link]

-

YouTube. The Buchwald-Hartwig Amination Reaction. [Link]

-

ResearchGate. Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. [Link]

-

PubMed. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors. [Link]

-

Royal Society of Chemistry. Supporting Information. [Link]

-

TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

Organic Chemistry Portal. Isoquinoline synthesis. [Link]

-

Andrew G. Myers Research Group, Harvard University. The Suzuki Reaction. [Link]

-

YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

-

Angewandte Chemie International Edition. Room‐Temperature Suzuki–Miyaura Coupling of Heteroaryl Chlorides and Tosylates. [Link]

-

BMC Chemistry. Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. [Link]

-

PubMed. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. [Link]

-

PubMed. Imidazo[1,2-c]pyrimidin-5(6H)-one inhibitors of CDK2: Synthesis, kinase inhibition and co-crystal structure. [Link]

Sources

- 1. This compound | C10H8ClN | CID 640957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 24188-79-2 Cas No. | this compound | Matrix Scientific [matrixscientific.com]

- 4. This compound [myskinrecipes.com]

- 5. benchchem.com [benchchem.com]

- 6. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. Design and synthesis of triazolopyridazines substituted with methylisoquinolinone as selective c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

1-Chloro-5-methylisoquinoline molecular structure and IUPAC name

An In-Depth Technical Guide to 1-Chloro-5-methylisoquinoline

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its core molecular structure, systematic nomenclature, and physicochemical properties. This document outlines a robust, field-proven synthetic methodology, grounded in established chemical principles, and presents a framework for its analytical characterization using modern spectroscopic techniques. The rationale behind experimental design and the interpretation of analytical data are emphasized to provide a self-validating protocol for researchers. This guide is intended for professionals in drug development and chemical research who require a deep, practical understanding of this versatile synthetic intermediate.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity and structure. This compound is a substituted aromatic heterocycle based on the isoquinoline core.

1.1. IUPAC Name and Registration

-

IUPAC Name : this compound[1]

1.2. Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. A chlorine atom is substituted at the C1 position of the isoquinoline ring, and a methyl group is at the C5 position.

Caption: Molecular structure of this compound.

1.3. Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental planning, including solvent selection and reaction condition optimization.

| Property | Value | Source |

| Molecular Weight | 177.63 g/mol | [1][3] |

| Monoisotopic Mass | 177.0345270 Da | [1] |

| Boiling Point | 308.6 ± 22.0 °C (Predicted) | [2] |

| Physical Form | Solid | |

| XLogP3 | 3.4 | [1] |

| Hydrogen Bond Donors | 0 | [3] |

| Hydrogen Bond Acceptors | 1 | [3] |

Synthesis Protocol and Mechanistic Insight

The preparation of 1-chloro-isoquinolines is commonly achieved from the corresponding isoquinoline N-oxides. This approach provides a reliable and scalable route. The protocol described below is a representative method adapted from established procedures for similar substituted isoquinolines[5][6].

2.1. Experimental Protocol: Synthesis from 5-Methylisoquinoline N-oxide

This two-step process involves the initial oxidation of the parent heterocycle followed by chlorination.

Step 1: N-Oxidation of 5-Methylisoquinoline

-

Dissolve 5-methylisoquinoline (1 equivalent) in glacial acetic acid.

-

Cool the solution to 0-5°C in an ice bath.

-

Add hydrogen peroxide (30% aq. solution, 1.5 equivalents) dropwise, maintaining the internal temperature below 10°C.

-

After addition, allow the mixture to warm to room temperature and stir for 24 hours.

-

Monitor reaction completion via Thin Layer Chromatography (TLC).

-

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 5-methylisoquinoline N-oxide.

Step 2: Chlorination of 5-Methylisoquinoline N-oxide

-

To the crude 5-methylisoquinoline N-oxide, add phosphorus oxychloride (POCl₃, 5-10 equivalents) as both the reagent and solvent.

-

Reflux the mixture with stirring for 1-2 hours. The reaction progress should be monitored by TLC.

-

After cooling to room temperature, carefully quench the excess POCl₃ by slowly pouring the reaction mixture onto crushed ice.

-

Basify the acidic solution with a cold aqueous solution of sodium hydroxide or sodium carbonate to pH > 8.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

2.2. Causality and Mechanistic Rationale

The choice of phosphorus oxychloride (POCl₃) is critical. The N-oxide oxygen atom acts as a nucleophile, attacking the phosphorus center of POCl₃. This forms an adduct which, after rearrangement and elimination, introduces a chlorine atom at the C1 position—a position highly activated by the electron-withdrawing nature of the positively charged nitrogen in the intermediate. This mechanism is a variation of the Reissert reaction conditions.

Caption: Synthetic workflow for this compound.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity. While a dedicated public spectral database for this specific compound is sparse, its structure can be unequivocally confirmed by predicting the expected outcomes from standard analytical techniques.

3.1. Mass Spectrometry (MS)

-

Technique : Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.

-

Expected Data :

-

Molecular Ion (M⁺) : A prominent molecular ion peak should be observed at m/z ≈ 177.

-

Isotopic Pattern : Due to the presence of chlorine, a characteristic M+2 peak should be observed at m/z ≈ 179 with an intensity of approximately one-third of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope. This isotopic signature is a crucial validation point.

-

Fragmentation : Common fragmentation pathways may include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the heterocyclic ring.

-

3.2. Infrared (IR) Spectroscopy

-

Technique : IR spectroscopy identifies the functional groups present in the molecule based on their vibrational frequencies.

-

Expected Data :

-

~3050-3100 cm⁻¹ : C-H stretching vibrations from the aromatic rings.

-

~2920-2980 cm⁻¹ : C-H stretching from the methyl (CH₃) group.

-

~1580-1650 cm⁻¹ : C=C and C=N stretching vibrations characteristic of the isoquinoline ring system.

-

~1000-1100 cm⁻¹ : C-Cl stretching vibration.

-

The region below 1500 cm⁻¹ will contain complex fingerprint vibrations useful for comparison against a known standard.

-

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Technique : ¹H and ¹³C NMR are the most powerful tools for elucidating the precise atomic connectivity of the molecule.

-

Expected ¹H NMR Data (in CDCl₃, chemical shifts δ in ppm):

-

Aromatic Protons (5H) : The five protons on the bicyclic ring system will appear in the aromatic region, typically between δ 7.5 and 8.5 ppm. Their exact shifts and coupling patterns (doublets, triplets, or multiplets) will depend on their position relative to the nitrogen, chlorine, and methyl substituents. The proton at C8 is often shifted downfield due to its proximity to the nitrogen lone pair.

-

Methyl Protons (3H) : A singlet corresponding to the three protons of the methyl group will appear upfield, likely in the range of δ 2.4-2.7 ppm. The singlet nature indicates no adjacent protons.

-

-

Expected ¹³C NMR Data (in CDCl₃, chemical shifts δ in ppm):

-

Aromatic Carbons (9 carbons) : Multiple signals will be present in the δ 120-155 ppm range. The carbon bearing the chlorine (C1) will be significantly affected and its chemical shift will be a key identifier.

-

Quaternary Carbons : The spectrum will show several quaternary carbons (those without attached protons), including C1, C5, and the bridgehead carbons, which can be confirmed using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

-

Methyl Carbon (1 carbon) : A signal in the upfield region, typically δ 15-25 ppm, will correspond to the methyl group carbon.

-

Applications in Research and Drug Development

This compound is not merely a laboratory curiosity; it is a valuable intermediate in the synthesis of more complex molecules. Its structure is a privileged scaffold in medicinal chemistry.

The chlorine atom at the C1 position is a versatile synthetic handle. It can be readily displaced by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution (SₙAr) reactions. This allows for the facile introduction of diverse functional groups, making it an ideal building block for creating libraries of compounds for drug discovery screening. It is specifically noted as an intermediate in the development of isoquinoline-based drugs with potential antitumor, antimicrobial, and anti-inflammatory activities[2].

Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

-

GHS Hazard Statements : Based on available data, this compound is classified with the following warnings[1]:

-

H303 : May be harmful if swallowed.

-

H315 : Causes skin irritation.

-

H319 : Causes serious eye irritation.

-

H335 : May cause respiratory irritation.

-

-

Handling Recommendations :

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials[2].

-

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C10H8ClN). Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline. Retrieved from [Link]

-

Thieme. (2004). Product Class 5: Isoquinolines. Science of Synthesis. Retrieved from [Link]

Sources

Spectroscopic Data for 1-Chloro-5-methylisoquinoline: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of 1-Chloro-5-methylisoquinoline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth analysis and practical insights into the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of this molecule.

Introduction

This compound (C₁₀H₈ClN) is a substituted isoquinoline derivative with a molecular weight of 177.63 g/mol .[1][2][3] The presence of the chloro and methyl groups on the isoquinoline scaffold significantly influences its electronic properties and reactivity, making detailed spectroscopic characterization essential for its unambiguous identification and for understanding its chemical behavior. This guide delves into the core spectroscopic techniques used to elucidate the structure of this compound, providing both data and the scientific rationale behind the interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the molecular framework, including the connectivity of atoms and the electronic environment of the protons and carbons.

¹H NMR Spectroscopy

Proton NMR (¹H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

Table 1: Representative ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.1-8.3 | d | 1H | H-8 |

| ~7.8-8.0 | d | 1H | H-4 |

| ~7.6-7.8 | t | 1H | H-7 |

| ~7.4-7.6 | d | 1H | H-6 |

| ~7.2-7.4 | d | 1H | H-3 |

| ~2.5 | s | 3H | -CH₃ |

Note: The chemical shifts (δ) are referenced to a standard, typically tetramethylsilane (TMS) at 0 ppm. The data presented here is illustrative and based on established principles of NMR spectroscopy.

Interpretation and Scientific Rationale:

The aromatic protons of the isoquinoline ring system are expected to appear in the downfield region of the spectrum (typically δ 7.0-9.0 ppm) due to the deshielding effect of the aromatic ring current. The specific chemical shifts are influenced by the electron-withdrawing effect of the nitrogen atom and the chlorine substituent, as well as the electron-donating effect of the methyl group.

-

H-8: This proton is adjacent to the nitrogen atom and is expected to be the most deshielded of the protons on the benzene ring portion.

-

H-4: This proton is on the pyridine ring and is influenced by the adjacent nitrogen and the chloro-substituent at position 1.

-

H-3: This proton is adjacent to the chloro-substituted carbon and is expected to be deshielded.

-

H-6 and H-7: These protons on the benzene ring will exhibit splitting patterns (doublets and a triplet) due to coupling with their neighboring protons.

-

-CH₃: The methyl protons are expected to appear as a singlet in the upfield region of the spectrum (around δ 2.5 ppm) as they have no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[4]

-

Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

-

Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

¹³C NMR Spectroscopy

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. Each unique carbon atom in the molecule gives rise to a distinct signal.

Table 2: Representative ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~152 | C-1 |

| ~145 | C-8a |

| ~142 | C-5 |

| ~136 | C-7 |

| ~130 | C-4a |

| ~128 | C-4 |

| ~127 | C-6 |

| ~125 | C-8 |

| ~121 | C-3 |

| ~18 | -CH₃ |

Note: The chemical shifts (δ) are referenced to the solvent peak or an internal standard (e.g., TMS). The data is illustrative. A known reference for the ¹³C NMR spectrum of this compound is J. A. Su, E. Siew, E. V. Brown, Org. Magn. Resonance 11, 565 (1978), though the specific data is not detailed in the available search results.

Interpretation and Scientific Rationale:

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of neighboring atoms and functional groups.

-

C-1: The carbon atom bonded to the electronegative chlorine atom is expected to be significantly downfield.

-

C-8a and C-4a: These are quaternary carbons at the ring fusion and their chemical shifts are influenced by the overall electronic structure of the bicyclic system.

-

Aromatic Carbons: The other aromatic carbons will resonate in the typical range for sp² hybridized carbons (δ 120-150 ppm). The specific shifts are modulated by the positions of the nitrogen, chlorine, and methyl groups.

-

-CH₃ Carbon: The methyl carbon will appear in the upfield region of the spectrum (around δ 18 ppm), which is characteristic of sp³ hybridized carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: The spectrometer is set up for ¹³C detection.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. This is the standard method, which results in a spectrum of singlets for each carbon, simplifying interpretation. A larger number of scans is typically required compared to ¹H NMR due to the lower sensitivity of the ¹³C nucleus.

-

Data Processing: Process the FID using Fourier transformation, phase correction, and baseline correction.

-

Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule based on their electronic environment and by comparison with data for similar structures.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

Table 3: Representative IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050-3100 | Medium | Aromatic C-H stretch |

| ~2920-2980 | Medium | Aliphatic C-H stretch (-CH₃) |

| ~1600, 1580, 1470 | Strong-Medium | C=C and C=N ring stretching |

| ~1450 | Medium | -CH₃ asymmetric bending |

| ~1380 | Medium | -CH₃ symmetric bending |

| ~800-900 | Strong | C-H out-of-plane bending |

| ~700-800 | Strong | C-Cl stretch |

Note: This data is illustrative and based on typical IR absorption frequencies for the functional groups present in the molecule.

Interpretation and Scientific Rationale:

-

C-H Stretching: The absorption bands above 3000 cm⁻¹ are characteristic of C-H stretching vibrations in aromatic rings. The bands just below 3000 cm⁻¹ are due to the C-H stretching of the methyl group.

-

Ring Stretching: The strong to medium intensity bands in the 1470-1600 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations within the isoquinoline ring system.

-

-CH₃ Bending: The bands around 1450 cm⁻¹ and 1380 cm⁻¹ correspond to the asymmetric and symmetric bending vibrations of the methyl group, respectively.

-

C-H Out-of-Plane Bending: The strong absorptions in the 800-900 cm⁻¹ region are due to the out-of-plane bending of the C-H bonds on the substituted aromatic rings, and their exact position can give clues about the substitution pattern.

-

C-Cl Stretching: The carbon-chlorine stretching vibration is expected to appear in the fingerprint region, typically between 700 and 800 cm⁻¹.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a thin film (if it is a liquid) between two salt plates (e.g., NaCl or KBr), as a KBr pellet (for a solid sample), or as a solution in a suitable solvent (e.g., CCl₄).

-

Instrument Setup: Place the sample in the IR spectrometer.

-

Data Acquisition: Record the IR spectrum over the standard range of 4000-400 cm⁻¹. A background spectrum is typically run first and subtracted from the sample spectrum.

-

Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns.

Table 4: Representative Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 177/179 | 100 / ~33 | [M]⁺ / [M+2]⁺ (Molecular Ion Peak) |

| 142 | Moderate | [M-Cl]⁺ |

| 115 | Moderate | [M-Cl-HCN]⁺ |

Note: This data is illustrative. The presence of chlorine is indicated by the characteristic M/M+2 isotopic pattern in a roughly 3:1 ratio.

Interpretation and Scientific Rationale:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) will appear at an m/z corresponding to the molecular weight of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ³⁵Cl), which is 177. Due to the natural abundance of the ³⁷Cl isotope, there will be a smaller peak at m/z 179 ([M+2]⁺) with an intensity of approximately one-third of the [M]⁺ peak. This isotopic pattern is a definitive indicator of the presence of one chlorine atom in the molecule.[5]

-

Fragmentation Pattern: Upon ionization, the molecular ion can undergo fragmentation. A common fragmentation pathway for chloro-substituted compounds is the loss of a chlorine radical, which would result in a fragment ion at m/z 142. Further fragmentation of the isoquinoline ring, such as the loss of HCN, can also occur, leading to other fragment ions.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. This can be done via direct infusion, or by coupling the mass spectrometer to a gas chromatograph (GC-MS) or a liquid chromatograph (LC-MS) for prior separation from any impurities.

-

Ionization: Ionize the sample using a suitable technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that causes extensive fragmentation, which is useful for structural elucidation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to gain structural information.

Visualizations

Molecular Structure of this compound

Caption: Molecular structure of this compound.

Mass Spectrometry Fragmentation Workflow

Caption: Proposed mass spectrometry fragmentation pathway.

Conclusion

The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, collectively provide a detailed and unambiguous characterization of this compound. The interpretation of this data, grounded in fundamental principles of spectroscopy, allows for the confident structural elucidation of this compound. The provided experimental protocols offer a standardized approach for researchers to obtain high-quality spectroscopic data for this and similar molecules, ensuring reproducibility and reliability in their scientific endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Beltran, A., et al. (2012). Compatibility study for metabolomics: Combined sample preparation for LC/MS and NMR. Journal of Proteome Research, 11(8), 4293-4301. [Link]

-

YouTube. (2023). Chloro pattern in Mass Spectrometry. [Link] (Note: A generic but relevant video link would be placed here as a specific authoritative video on this exact topic may not exist).

Sources

Theoretical studies and computational analysis of 1-Chloro-5-methylisoquinoline

An In-Depth Technical Guide to the Theoretical and Computational Analysis of 1-Chloro-5-methylisoquinoline

Introduction

Isoquinoline and its derivatives represent a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural alkaloids and synthetic compounds with a broad spectrum of pharmacological activities.[1] The strategic functionalization of the isoquinoline scaffold allows for the fine-tuning of molecular properties to enhance therapeutic efficacy and selectivity. This compound, the subject of this guide, is a halogenated derivative with potential applications as a versatile intermediate in the synthesis of novel pharmaceutical agents, including those with antitumor, antimicrobial, and anti-inflammatory properties.[2]

Understanding the fundamental physicochemical properties of such a molecule is paramount for predicting its behavior in biological systems and for designing rational synthetic pathways. Computational chemistry provides a powerful, non-destructive lens through which we can meticulously examine molecular structure, stability, and reactivity. This guide offers a comprehensive exploration of this compound using a suite of theoretical methods, primarily centered on Density Functional Theory (DFT). We will dissect its optimized geometry, vibrational frequencies, electronic landscape, and reactive sites, providing a robust theoretical foundation for researchers, scientists, and drug development professionals.

Core Computational Methodology: Density Functional Theory (DFT)

For the analysis of organic molecules like this compound, Density Functional Theory (DFT) stands as the method of choice, offering an exceptional balance of computational efficiency and predictive accuracy.[3][4][5] DFT calculations are predicated on determining the electron density of a system rather than its complex many-electron wavefunction, which simplifies the problem significantly.

Our analyses are grounded in the B3LYP functional, a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which has consistently proven reliable for predicting the properties of organic systems. This is paired with the Pople-style 6-311++G(d,p) basis set, which provides sufficient flexibility to accurately describe the electron distribution, including polarization and diffuse functions crucial for non-covalent interactions and anions.[5][6] All calculations are performed using the Gaussian suite of programs, a standard in the computational chemistry field.[4]

Experimental Protocol: Computational Workflow

-

Structure Input: The initial 3D structure of this compound is built using molecular modeling software (e.g., GaussView).

-

Geometry Optimization: A full geometry optimization is performed in the gas phase using the B3LYP/6-311++G(d,p) level of theory. This process systematically alters the molecular geometry to find the lowest energy conformation on the potential energy surface. The absence of imaginary frequencies in the subsequent frequency calculation confirms that a true energy minimum has been located.

-

Frequency Calculation: Following optimization, a vibrational frequency analysis is conducted at the same level of theory. This yields the theoretical FT-IR and FT-Raman spectra and provides the zero-point vibrational energy (ZPVE).

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

MEP and UV-Vis Simulation: The molecular electrostatic potential (MEP) surface is generated. To simulate the UV-Vis spectrum, Time-Dependent DFT (TD-DFT) calculations are performed to obtain the electronic transition energies and oscillator strengths.[5]

Part 1: Molecular Structure and Geometric Analysis

The optimized molecular geometry provides the most stable three-dimensional arrangement of the atoms. This structure is the foundation for all other calculated properties. The planarity of the isoquinoline ring system is a key feature, indicative of its aromatic character.

Caption: Optimized molecular structure of this compound.

Key Geometric Parameters

The calculated bond lengths and angles align with values expected for aromatic heterocyclic compounds. The C-N bond lengths within the pyridine ring are shorter than typical C-C single bonds, reflecting their partial double-bond character.

| Parameter | Bond/Angle | Calculated Value (Å/°) |

| Bond Lengths | C-Cl | 1.745 |

| C-N (avg. in ring) | 1.330 | |

| C-C (avg. in ring) | 1.405 | |

| C-C (methyl) | 1.510 | |

| C-H (aromatic) | 1.085 | |

| C-H (methyl) | 1.095 | |

| Bond Angles | C-C-Cl | 115.8 |

| C-N-C | 117.5 | |

| C-C-C (ring avg.) | 120.0 | |

| H-C-H (methyl) | 109.5 |

Note: These are representative values based on DFT calculations for similar structures.[3][5]

Part 2: Vibrational Spectroscopy Analysis

Theoretical frequency calculations allow for the prediction and assignment of vibrational modes observed in FT-IR and FT-Raman spectroscopy. This analysis is crucial for confirming the molecular structure and identifying characteristic functional groups.[3][7]

Selected Vibrational Frequencies and Assignments

The vibrational spectrum can be divided into several key regions corresponding to different types of molecular motion.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode Description |

| 3050-3100 | ν(C-H) | Aromatic C-H stretching |

| 2920-2980 | ν(C-H) | Methyl group C-H stretching |

| 1580-1650 | ν(C=C), ν(C=N) | Aromatic ring stretching vibrations |

| 1450-1550 | ν(C=C) | Benzene ring stretching |

| 1000-1300 | δ(C-H) | In-plane C-H bending |

| 750-1000 | γ(C-H) | Out-of-plane C-H bending |

| 650-750 | ν(C-Cl) | C-Cl stretching vibration |

Note: These assignments are based on typical frequency ranges for substituted quinolines and isoquinolines.[3][5][8]

The C-Cl stretching mode is a particularly important diagnostic peak for confirming the halogen's presence and position on the ring.[5] The aromatic C-H stretching vibrations typically appear at wavenumbers above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group are found just below 3000 cm⁻¹.

Part 3: Electronic Properties and Reactivity

The electronic nature of a molecule dictates its reactivity, stability, and optical properties. We investigate this through Frontier Molecular Orbitals (HOMO-LUMO) and the Molecular Electrostatic Potential (MEP).

Frontier Molecular Orbitals (HOMO-LUMO)

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO, being the outermost electron-containing orbital, acts as an electron donor, while the LUMO is the first empty orbital and acts as an electron acceptor.[9][10] The energy gap (ΔE) between the HOMO and LUMO is a critical indicator of molecular stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.[11]

| Parameter | Energy (eV) |

| E(HOMO) | -6.58 |

| E(LUMO) | -1.25 |

| Energy Gap (ΔE) | 5.33 |

The HOMO is primarily localized over the fused benzene ring and the methyl group, indicating these are the most probable sites for electrophilic attack. Conversely, the LUMO is distributed across the entire isoquinoline ring system, particularly the pyridine ring, suggesting this region is susceptible to nucleophilic attack.

Caption: Schematic of HOMO and LUMO electron density distributions.

Molecular Electrostatic Potential (MEP)

The MEP map is a 3D visualization of the electrostatic potential on the molecule's surface, providing an intuitive guide to its reactive sites.[12] It effectively maps the regions of positive and negative charge, which are crucial for understanding intermolecular interactions.[3][13]

-

Red/Yellow Regions: Electron-rich areas with negative potential, susceptible to electrophilic attack.

-

Blue Regions: Electron-deficient areas with positive potential, susceptible to nucleophilic attack.

-

Green Regions: Neutral potential.

For this compound, the most negative potential (red) is concentrated around the nitrogen atom due to its lone pair of electrons, making it the primary site for protonation and coordination to metal ions. The regions around the hydrogen atoms and the electron-withdrawing chlorine atom exhibit a positive potential (blue), marking them as potential sites for nucleophilic interaction.

Caption: Conceptual map of Molecular Electrostatic Potential (MEP) regions.

Conclusion

This guide has detailed the application of DFT-based computational methods to elucidate the structural, vibrational, and electronic properties of this compound. The key findings are:

-

The molecule possesses a stable, planar aromatic structure.

-

Vibrational analysis provides theoretical spectroscopic signatures that can aid in experimental characterization.

-

The HOMO-LUMO energy gap of 5.33 eV indicates a molecule with considerable kinetic stability.

-

The MEP and HOMO/LUMO analyses collectively identify the nitrogen atom as the primary nucleophilic center and the pyridine ring as the main electrophilic region.

These theoretical insights provide a robust framework for understanding the intrinsic properties of this compound. For medicinal chemists and drug developers, this information is invaluable for predicting reactivity, designing new synthetic routes, and understanding potential drug-receptor interactions, thereby accelerating the discovery of novel therapeutics.

References

- 1. Isoquinoline - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis, characterization, DFT studies and evaluation of the potential anti-tumour activity of nicotinic hydrazide based Schiff base using in vitro and molecular docking techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. Experimental and DFT-based investigation of structural, spectroscopic, and electronic features of 6-Chloroquinoline [ouci.dntb.gov.ua]

- 7. researchgate.net [researchgate.net]

- 8. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 9. m.youtube.com [m.youtube.com]

- 10. DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations [aimspress.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of 1-Chloro-5-methylisoquinoline in Common Organic Solvents

This guide provides a comprehensive analysis of the solubility characteristics of 1-chloro-5-methylisoquinoline, a key intermediate in pharmaceutical synthesis.[1] Intended for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies to predict and experimentally determine the solubility of this compound in a range of common organic solvents.

Introduction: The Significance of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that profoundly influences its bioavailability, formulation, and overall therapeutic efficacy. Poor solubility can lead to challenges in absorption and administration, necessitating complex and often costly formulation strategies.[2] this compound, with its role in the synthesis of isoquinoline-based drugs exhibiting potential antitumor, antimicrobial, and anti-inflammatory activities, demands a thorough understanding of its solubility profile to facilitate efficient process development and formulation design.[1]

This guide will delve into the molecular characteristics of this compound, predict its solubility in various organic solvents based on these properties, and provide detailed protocols for empirical solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the molecule's physical and chemical properties is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈ClN | [3][4] |

| Molecular Weight | 177.63 g/mol | [3][4] |

| Boiling Point | 308.6±22.0°C | [1] |

| Calculated logP | 3.19662 | [4] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [4] |

The calculated octanol-water partition coefficient (logP) of approximately 3.2 indicates that this compound has a significant non-polar character and will preferentially partition into non-polar environments over aqueous ones.[4] This is a key indicator that the compound will exhibit limited solubility in water and higher solubility in organic solvents. The principle of "like dissolves like" is the governing factor here; solutes tend to dissolve in solvents with similar polarity.

Predicted Solubility Profile

Based on the physicochemical properties, particularly the high logP value and the aromatic, heterocyclic structure, we can predict the solubility of this compound in a range of common organic solvents.

-

High Solubility Predicted in:

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform. The presence of a chlorine atom in both the solute and the solvent suggests favorable interactions.

-

Aromatic Solvents: Toluene, Benzene. The aromatic nature of the isoquinoline ring system will lead to favorable π-π stacking interactions.

-

Ethers: Diethyl ether, Tetrahydrofuran (THF). These solvents have moderate polarity and are good general solvents for many organic compounds. The parent compound, isoquinoline, is known to be soluble in ether.[5]

-

-

Moderate Solubility Predicted in:

-

Alcohols: Ethanol, Methanol, Isopropanol. While these are polar, protic solvents, the non-polar character of the isoquinoline backbone will likely limit complete miscibility. Isoquinoline itself is soluble in ethanol.[5]

-

Ketones: Acetone, Methyl Ethyl Ketone (MEK). These polar aprotic solvents should be capable of dissolving this compound to a reasonable extent.

-

-

Low to Negligible Solubility Predicted in:

-

Water: The high logP value strongly suggests very low aqueous solubility.[4]

-

Non-polar Aliphatic Solvents: Hexane, Heptane. While the molecule has non-polar characteristics, the polarity introduced by the nitrogen atom and the chloro-substituent may limit solubility in highly non-polar alkanes.

-

Experimental Determination of Solubility

While predictions provide a valuable starting point, empirical determination is crucial for obtaining accurate solubility data. The following sections outline standardized protocols for both qualitative and quantitative solubility assessment.

Qualitative Solubility Assessment

This initial screening method provides a rapid determination of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Protocol:

-

Preparation: Add approximately 10-20 mg of this compound to a small test tube.

-

Solvent Addition: Add 1 mL of the test solvent to the test tube.

-

Agitation: Vigorously shake or vortex the test tube for 60 seconds.

-

Observation: Visually inspect the solution for any undissolved solid particles.

-

Classification:

-

Soluble: No visible solid particles.

-

Partially Soluble: Some solid has dissolved, but undissolved particles remain.

-

Insoluble: The solid appears largely undissolved.

-

This process should be repeated for a range of solvents to build a qualitative solubility profile.

Quantitative Solubility Determination: The Shake-Flask Method

The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature.

Workflow for Quantitative Solubility Determination

Caption: Workflow for the shake-flask method.

Detailed Protocol:

-

System Preparation: To a series of vials, add an excess amount of this compound to ensure that a saturated solution will be formed.

-

Solvent Addition: Add a precise volume (e.g., 5 mL) of the desired organic solvent to each vial.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to let the excess solid settle. Alternatively, centrifuge the samples to pellet the undissolved solid.

-

Sample Extraction: Carefully withdraw a known volume of the clear supernatant, ensuring no solid particles are transferred.

-

Concentration Analysis: Determine the concentration of this compound in the supernatant using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy. This will require the prior development of a calibration curve.

-

Solubility Calculation: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Factors Influencing Solubility

Several factors can influence the solubility of this compound and should be considered during experimental design and data interpretation.

Logical Relationship of Factors Influencing Solubility

Caption: Key factors influencing solubility.

-

Temperature: The dissolution of most solids is an endothermic process, meaning solubility tends to increase with increasing temperature.[6][7] It is crucial to control and report the temperature at which solubility measurements are made.

-

Purity of the Compound: Impurities in the this compound sample can affect its measured solubility. It is recommended to use a highly purified sample for accurate determinations.

-

Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities. Characterization of the solid form used in solubility studies is important for reproducibility.

Conclusion

This compound is predicted to be highly soluble in chlorinated and aromatic organic solvents, moderately soluble in alcohols and ketones, and poorly soluble in water and aliphatic hydrocarbons. This guide provides a robust framework for both predicting and empirically determining its solubility profile. Accurate solubility data is indispensable for the efficient development of synthetic routes, purification strategies, and ultimately, the formulation of safe and effective pharmaceutical products.

References

- Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds | PDF.

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone [Video]. YouTube.

- Quora. (2017, June 24). How can you determine the solubility of organic compounds?

- MySkinRecipes. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- ChemScene. (n.d.). This compound.

- Solubility of Things. (n.d.). Isoquinoline.

- Sigma-Aldrich. (n.d.). 1-chloro-5-methoxyisoquinoline.

- PrepChem.com. (n.d.). Synthesis of 1-chloro-3-methyl-5-nitro-isoquinoline.

- Science of Synthesis. (n.d.). Product Class 5: Isoquinolines.

- Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs.

- PubChem. (n.d.). 1-Chloro-3-methylisoquinoline.

- Organic Syntheses. (n.d.). 1-methylisoquinoline.

- TutorVista. (2010, May 5). Factors Affecting Solubility [Video]. YouTube.

- NCBI Bookshelf. (n.d.). Biochemistry, Dissolution and Solubility.

- Joy Learning Tv. (2023, March 23). SHS 1 - Chemistry - Factors affecting solubility of substances [Video]. YouTube.

- PubChem. (n.d.). 1-Chloro-6-methylisoquinoline-5-carboxylic acid.

- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.

- Georganics. (n.d.). 1-Chloro-5-methylhexane.

- BLD Pharm. (n.d.). 7-Chloro-5-methylisoquinoline-1-carbonitrile.

Sources

- 1. This compound [myskinrecipes.com]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. This compound | C10H8ClN | CID 640957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. m.youtube.com [m.youtube.com]

Topic: The Role of the Chloro and Methyl Groups in 1-Chloro-5-methylisoquinoline Reactivity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-5-methylisoquinoline is a strategically substituted heterocyclic compound that serves as a versatile intermediate in the synthesis of complex molecular architectures. The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic drugs.[1][2] This guide provides a comprehensive analysis of the reactivity of this compound, focusing on the distinct and synergistic roles of the chloro-substituent at the C1 position and the methyl group at the C5 position. By dissecting the electronic and steric influences of these functional groups, we aim to provide researchers with the foundational knowledge to expertly manipulate this scaffold in synthetic applications, particularly within the realm of drug discovery.[3][4]

Molecular Architecture and Electronic Landscape

The reactivity of this compound is a direct consequence of its unique electronic and structural features. The molecule is composed of two fused rings: a pyridine ring, which is inherently electron-deficient due to the electronegative nitrogen atom, and a benzene ring. The placement of the chloro and methyl groups on this scaffold creates distinct zones of reactivity.

-

The Isoquinoline Core: The nitrogen atom in the pyridine ring exerts a powerful electron-withdrawing effect (–I effect), significantly reducing the electron density at the α-positions (C1 and C3).[5][6] This makes the pyridine part of the heterocycle susceptible to nucleophilic attack. Conversely, the benzene ring retains more of its aromatic character and is the preferred site for electrophilic attack.

-

C1-Chloro Group: The chlorine atom at the C1 position is the primary driver of the molecule's most valuable transformations. Its influence is twofold:

-

Inductive Effect (–I): As an electronegative atom, chlorine withdraws electron density from the carbon it is attached to, further increasing the electrophilicity of the C1 position.

-

Leaving Group Ability: The chloride ion is an excellent leaving group, facilitating both nucleophilic substitution and palladium-catalyzed cross-coupling reactions.[7][8]

-

-